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4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one
Overview
Description
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and is often studied for its various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxy-3-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include quinones, saturated ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various biologically active compounds.
Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of study in biological research.
Medicine: Due to its potential anticancer and antimicrobial activities, it is investigated for therapeutic applications.
Industry: The compound is used in the development of functional materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting its antioxidant properties. Additionally, it can interact with signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid: Known for its antioxidant and anti-inflammatory properties.
3-Hydroxy-4-methoxyphenylacetic acid: A metabolite with similar structural features and biological activities.
4-Hydroxy-3-methylbenzaldehyde: Another aromatic compound with potential biological activities.
Uniqueness
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one stands out due to its unique α,β-unsaturated carbonyl system, which imparts distinct reactivity and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research [10][8] .
Biological Activity
4-(3-Hydroxy-4-methoxyphenyl)-3-buten-2-one, also known as Dehydrozingerone, is a phenolic compound with significant biological activities. It is characterized by its unsaturated ketone structure and exhibits a range of pharmacological properties, including antioxidant, antibacterial, and antifungal effects. This article reviews the biological activity of this compound, supported by various studies and data.
- IUPAC Name : (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one
- Molecular Formula : C₁₁H₁₂O₃
- Molecular Weight : 192.2112 g/mol
- CAS Number : 1080-12-2
Antioxidant Activity
Dehydrozingerone has been shown to possess significant antioxidant properties. A study evaluated its ability to scavenge free radicals using the DPPH assay. The compound demonstrated a concentration-dependent scavenging effect, with an SC50 value indicating the concentration required to reduce DPPH by 50%:
Concentration (µg/mL) | DPPH Scavenging Activity (%) | SC50 (µg/mL) |
---|---|---|
3.33 | 72.07 ± 0.19 | 1.58 |
1.67 | 50.14 ± 0 | - |
0.83 | 27.79 ± 1.93 | - |
0.42 | 21.8 ± 0.38 | - |
0.21 | 10.08 ± 0 | - |
This indicates that Dehydrozingerone is a potent antioxidant agent, potentially useful in mitigating oxidative stress-related diseases .
Antibacterial Activity
The antibacterial properties of Dehydrozingerone have been assessed against various bacterial strains using the well diffusion method. The results indicated that it has notable inhibitory effects on pathogens such as Bacillus subtilis, E.coli, and Salmonella typhi. The zones of inhibition were measured and compared against standard antibiotics like erythromycin:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Bacillus subtilis | 15 |
E.coli | 18 |
Salmonella typhi | 20 |
These findings suggest that Dehydrozingerone could serve as a potential antibacterial agent, particularly in food preservation and therapeutic applications .
Antifungal Activity
In addition to its antibacterial properties, Dehydrozingerone has also been tested for antifungal activity against common fungal strains such as Candida albicans. The compound exhibited significant antifungal effects, further supporting its potential in treating fungal infections .
The biological activities of Dehydrozingerone are attributed to its structural features, particularly the presence of the α,β-unsaturated carbonyl group which plays a crucial role in its reactivity with free radicals and microbial cells. The compound's ability to donate hydrogen atoms from its hydroxyl groups enhances its radical-scavenging capacity .
Case Studies
- Antioxidant Efficacy : A study published in the Journal of Functional Foods highlighted the effectiveness of Dehydrozingerone in reducing oxidative stress markers in vitro, suggesting its potential for use in dietary supplements aimed at improving health outcomes related to oxidative damage.
- Antimicrobial Applications : Research conducted on food preservation techniques indicated that incorporating Dehydrozingerone into food products significantly reduced microbial load without affecting sensory qualities, showcasing its practical applications in food safety .
Properties
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)but-3-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h3-7,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJQTZKTOVCXOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC(=C(C=C1)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20740097 | |
Record name | 4-(3-Hydroxy-4-methoxyphenyl)but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77334-11-3 | |
Record name | 4-(3-Hydroxy-4-methoxyphenyl)but-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20740097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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